Product packaging for Butyl 2-amino-5-bromobenzoate(Cat. No.:CAS No. 1131587-67-1)

Butyl 2-amino-5-bromobenzoate

Cat. No.: B3184612
CAS No.: 1131587-67-1
M. Wt: 272.14 g/mol
InChI Key: FEUJYZDNNARDRM-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoate (B1203000) Esters in Chemical Synthesis

Substituted benzoate esters are a crucial class of compounds in chemical synthesis, serving as versatile building blocks for a wide array of more complex molecules. acs.org Their importance stems from the reactivity of the ester functional group and the potential for various substitutions on the aromatic ring. wikipedia.org These compounds are fundamental intermediates in the industrial production of fine chemicals, agrochemicals, pharmaceuticals, and advanced materials. acs.org

The ester group can undergo several transformations, such as hydrolysis back to the carboxylic acid, reduction to alcohols or aldehydes, and conversion to amides through aminolysis. fiveable.melibretexts.org Furthermore, the aromatic ring can be modified through electrophilic substitution reactions, with the existing substituents directing the position of new functional groups. wikipedia.org The diverse reactivity of substituted benzoate esters makes them valuable precursors in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.ai

Overview of the Amino- and Bromo-Substituted Benzoate Scaffold

The presence of both an amino (-NH2) and a bromo (-Br) group on the benzoate scaffold significantly influences the molecule's reactivity and potential applications. The amino group is an activating group, increasing the electron density of the benzene (B151609) ring and making it more susceptible to electrophilic substitution. It can also act as a nucleophile and can be modified through reactions like acylation or alkylation. ontosight.ai

The bromine atom, a halogen, is a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution. More importantly, the bromo group serves as a useful "handle" for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. The combination of these functional groups makes amino- and bromo-substituted benzoates valuable intermediates in medicinal chemistry and materials science. ontosight.ai

Scope of Academic Research on Butyl 2-amino-5-bromobenzoate

Academic research on this compound has primarily focused on its synthesis and characterization as a chemical intermediate. While extensive studies on this specific ester are not widely published, its synthesis follows established procedures for esterification and the preparation of substituted benzoates. One documented synthesis involves the oxidative ring-opening of 3-aminoindazoles. rsc.org

The compound is typically characterized using spectroscopic methods to confirm its structure. rsc.orgbldpharm.com Research interest in this compound is linked to its potential as a precursor for the synthesis of more complex molecules, leveraging the reactivity of its amino and bromo substituents for further chemical transformations. ontosight.ai

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 1131587-67-1 chemsrc.com
Molecular Formula C11H14BrNO2 bldpharm.com
Molecular Weight 272.14 g/mol bldpharm.com
Appearance Yellow Oil rsc.org

| Storage | Sealed in dry, 2-8°C | bldpharm.combldpharm.com |

Table 2: Spectroscopic Data for this compound

Spectrum Type Data Source
¹H NMR (500 MHz, DMSO) δ 7.70 (dd, J = 8.1, 1.5 Hz, 1H), 7.24 (ddd, J = 8.5, 7.0, 1.7 Hz, 1H), 6.76 (dd, J = 8.4, 0.9 Hz, 1H), 6.62 (brs, 2H), 6.52 (ddd, J = 8.1, 7.0, 1.2 Hz, 1H), 4.15 (t, J = 6.6 Hz, 2H), 1.74 – 1.65 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H) rsc.org

| ¹³C NMR (126 MHz, DMSO) | δ 167.9, 151.8, 134.4, 131.0, 117.0, 115.2, 109.4, 65.7, 22.1, 10.9 | rsc.org |

Table 3: List of Compound Names Mentioned

Compound Name
This compound
2-Amino-5-bromobenzoic acid
Ethyl 3-amino-4-bromobenzoate
Ethyl 4-amino-3-bromo-5-nitrobenzoate
Hexyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate
Methyl 2-amino-5-bromobenzoate
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate
Tert-butyl 2-amino-5-bromobenzoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO2 B3184612 Butyl 2-amino-5-bromobenzoate CAS No. 1131587-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131587-67-1

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

butyl 2-amino-5-bromobenzoate

InChI

InChI=1S/C11H14BrNO2/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3

InChI Key

FEUJYZDNNARDRM-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(C=CC(=C1)Br)N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)Br)N

Origin of Product

United States

Synthetic Methodologies for Butyl 2 Amino 5 Bromobenzoate

Precursor Synthesis Routes

The primary precursor for Butyl 2-amino-5-bromobenzoate is 2-Amino-5-bromobenzoic Acid. Various methods have been developed for the synthesis of this crucial intermediate.

A common and direct method for the synthesis of 2-Amino-5-bromobenzoic Acid involves the bromination of 2-aminobenzoic acid (anthranilic acid). guidechem.comjocpr.com This electrophilic aromatic substitution reaction selectively introduces a bromine atom at the 5-position of the benzene (B151609) ring. guidechem.com

One procedure involves dissolving 2-aminobenzoic acid in glacial acetic acid and cooling the solution. jocpr.com Bromine is then added, and the mixture is stirred vigorously for several hours. jocpr.com The resulting precipitate, which is a mixture of brominated benzoic acids, is then boiled with water containing concentrated hydrochloric acid. jocpr.comchemicalbook.comchemicalbook.com The hot solution is filtered to remove the insoluble 2-amino-3,5-dibromobenzoic acid, and upon cooling, 2-amino-5-bromobenzoic acid crystallizes from the filtrate. chemicalbook.comchemicalbook.com

Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent under controlled acidic conditions. guidechem.com This method is often preferred for its selectivity and milder reaction conditions. The industrial preparation typically involves the bromination of anthranilic acid in acetic acid or similar solvents, followed by recrystallization to obtain the pure product. guidechem.com

Table 1: Research Findings on Bromination of Aminobenzoic Acid Precursors

Starting Material Brominating Agent Solvent Key Conditions Product Yield Reference
2-Aminobenzoic acid Bromine Glacial Acetic Acid Cooling below 16°C, vigorous stirring 2-Amino-5-bromobenzoic acid 80% jocpr.com
Sodium 2-aminobenzoate (B8764639) Bromine Glacial Acetic Acid 15°C, 1 hour stirring 2-Amino-5-bromobenzoic acid & 2-Amino-3,5-dibromobenzoic acid Not specified chemicalbook.comchemicalbook.com

An alternative synthetic route to 2-Amino-5-bromobenzoic Acid starts with a bromobenzoic acid precursor. This multi-step process involves nitration followed by reduction of the nitro group. For instance, starting from 2-bromobenzoic acid, a nitration reaction can be performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to yield 2-bromo-5-nitrobenzoic acid with high efficiency.

The subsequent step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron powder with hydrochloric acid (Fe/HCl) or through catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. This strategy allows for the regioselective introduction of the amino group.

Table 2: Research Findings on Nitration and Reduction Strategies

Starting Material Reaction Reagents Conditions Intermediate/Product Yield Reference
2-Bromobenzoic acid Nitration HNO₃/H₂SO₄ Below 5°C, 1 hour 2-Bromo-5-nitrobenzoic acid 96%

2-Amino-5-bromobenzoic acid can also be synthesized from 5-bromoisatin (B120047) through an oxidative cleavage reaction. chemicalbook.comresearchgate.net In a typical procedure, a solution of 5-bromoisatin in aqueous sodium hydroxide (B78521) is heated, and hydrogen peroxide is added dropwise. chemicalbook.com The reaction mixture is stirred at an elevated temperature for a period, after which it is cooled and acidified with concentrated hydrochloric acid to precipitate the product. chemicalbook.com This method can provide a high yield of 2-amino-5-bromobenzoic acid. chemicalbook.com

Another documented synthesis involves reacting 5-bromoisatin with 1-(4-bromophenyl)ethanone and potassium hydroxide in ethanol (B145695) at 60°C. rsc.org After a series of work-up steps including concentration, redissolving in water and petroleum ether, filtration, and acidification, the desired product is obtained. rsc.org

Table 3: Research Findings on Synthesis from 5-Bromoisatin

Starting Material Reagents Solvent Key Conditions Product Yield Reference
5-Bromoindoline-2,3-dione (5-Bromoisatin) Hydrogen peroxide, Sodium hydroxide Water 80°C, 1 hour 2-Amino-5-bromobenzoic acid 96% chemicalbook.com

The direct synthesis of alkyl 2-amino-5-bromobenzoates, including the butyl ester, can be achieved through various methods, with esterification of the parent acid being the most common.

An innovative approach for the synthesis of 2-aminobenzoate derivatives involves the oxidative ring-opening of 3-aminoindazoles. rsc.org While this supporting information document primarily details the synthesis of methyl and ethyl 2-amino-5-bromobenzoate, the general procedure is applicable for the synthesis of other alkyl esters, including butyl 2-aminobenzoate. rsc.org The general procedure involves reacting the appropriate 3-aminoindazole with an oxidant. The resulting product is then purified by flash column chromatography. rsc.org For instance, the synthesis of butyl 2-aminobenzoate was achieved with a 77% yield following this general procedure. rsc.org

Table 4: Research Findings on Oxidative Ring-Opening Approaches

Product Starting Material Purification Method Yield Reference
Butyl 2-aminobenzoate 3-Aminoindazole Flash column chromatography (silica gel, petroleum ether:EtOAc = 10:1) 77% rsc.org
Methyl 2-amino-5-bromobenzoate Not specified Flash column chromatography (silica gel, petroleum ether:EtOAc = 30:1) 80% rsc.org

Synthesis of Alkyl 2-Amino-5-bromobenzoate Derivatives (General)

Alternative Synthetic Pathways to Amino-Substituted Benzoates

While the direct bromination and subsequent esterification of anthranilic acid derivatives is a common route, several alternative methodologies exist for the synthesis of the foundational amino-substituted benzoate (B1203000) structure. These pathways offer different approaches to constructing the substituted aromatic ring.

One innovative method involves an anionic amino-Cope rearrangement cascade. This one-pot process assembles 2,4-substituted benzoate esters from acyclic precursors, specifically using β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates. nsf.gov The reaction proceeds through a sequence involving a Mannich addition, an amino-Cope like rearrangement, and subsequent cyclization and aromatization to yield the benzoate ester. nsf.gov This platform has been shown to be compatible with various functional groups, demonstrating its versatility in creating densely substituted aromatic products from simple starting materials. nsf.gov

Another alternative pathway is the oxidative ring-opening of 3-aminoindazoles. Following a general procedure, this method can produce a variety of 2-aminobenzoates. rsc.org For instance, a related compound, butyl 2-aminobenzoate, has been synthesized using this approach with a reported yield of 77%. rsc.org This strategy provides a route to the aminobenzoate core by rearranging a heterocyclic precursor.

Furthermore, biocatalytic methods are emerging as powerful tools in chemical synthesis. Enzymes such as monooxygenases can catalyze the hydroxylation of nonactivated C–H bonds, and while not directly producing an amino-benzoate, they represent advanced strategies for functionalizing aromatic rings that could be adapted into multi-step syntheses. acs.org Genetic studies have also shed light on biosynthetic pathways, such as the synthesis of salicylic (B10762653) acid from chorismate in plants, which involves substituted benzoate intermediates and could inspire novel biocatalytic routes. nih.gov

Esterification Protocols for this compound

The conversion of 2-amino-5-bromobenzoic acid to its butyl ester is the pivotal step in the synthesis of the target compound. This transformation is typically achieved through various esterification methods, ranging from classical acid-catalyzed reactions to more advanced techniques.

Fischer Esterification of 2-Amino-5-bromobenzoic Acid with n-Butanol

The Fischer esterification is a classical and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. libretexts.orgmasterorganicchemistry.com This reaction is an acid-catalyzed nucleophilic acyl substitution. openstax.org The process involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.comopenstax.org

For the synthesis of this compound, this method would involve reacting 2-amino-5-bromobenzoic acid with an excess of n-butanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the formation of the ester, the alcohol is often used as the solvent, or water is removed as it is formed. libretexts.orgmasterorganicchemistry.com The use of an excess of a liquid alcohol as the solvent makes this method particularly suitable for the synthesis of methyl, ethyl, propyl, and butyl esters. libretexts.orgopenstax.org

Table 1: Typical Reaction Conditions for Fischer Esterification

Parameter Condition Purpose/Comment Citation
Reactants 2-amino-5-bromobenzoic acid, n-Butanol Carboxylic acid and alcohol. libretexts.org
Catalyst Concentrated H₂SO₄, HCl, or TsOH Protonates the carbonyl group to activate the carboxylic acid. masterorganicchemistry.comopenstax.org
Solvent Excess n-Butanol Serves as both reactant and solvent, driving the equilibrium forward. libretexts.org
Temperature Reflux To provide the necessary activation energy for the reaction. escholarship.org

| Work-up | Neutralization, Extraction | Removal of acid catalyst and unreacted starting materials. | chemicalbook.com |

Direct Esterification Methods

Direct esterification encompasses methods that may offer milder conditions or alternative activation pathways compared to the traditional Fischer protocol. A primary challenge in esterification is that the hydroxyl group (–OH) of a carboxylic acid is a poor leaving group. libretexts.org Direct methods often involve converting this –OH into a better leaving group.

One common strategy is the activation of the carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org In this process, the acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (n-butanol) to form the ester, with dicyclohexylurea formed as a byproduct. libretexts.org

Another approach involves first converting the carboxylic acid into a more reactive acyl chloride. libretexts.orgopenstax.org This is typically done by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgopenstax.org The resulting 2-amino-5-bromobenzoyl chloride can then react readily with n-butanol to yield the final ester product. This pathway avoids the equilibrium limitations of Fischer esterification. libretexts.org

Advanced Esterification Techniques

Modern synthetic chemistry has introduced several advanced techniques for esterification that offer benefits such as higher efficiency, improved chemoselectivity, and milder reaction conditions.

One such method is metal-free oxidative esterification. For example, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can promote the esterification of benzylic C–H bonds under metal- and iodide-free conditions. nih.gov While this specific example relates to C-H activation, the principle of using oxidizing agents to facilitate ester formation represents an advanced strategy. Research has shown that various aromatic carboxylic acids, including 2-bromobenzoic acid, can efficiently react under such oxidative coupling conditions, achieving high yields. nih.gov

The use of specific coupling reagents is another advanced approach. Reagents like 2-chloro-1-methylpyridinium (B1202621) iodide have been employed to prepare enol esters by coupling carboxylic acids with tetronic acid in the presence of a base like triethylamine. arabjchem.org This type of activating agent facilitates the formation of the ester bond under mild conditions at room temperature. arabjchem.org

Mechanochemistry, specifically ball milling, offers a solvent-free alternative for direct transformations. While primarily demonstrated for direct amidation of esters, this technique highlights a move towards more environmentally benign and efficient synthetic protocols that could be adapted for esterification. researchgate.net

Table 2: Comparison of Advanced Esterification Techniques

Technique Key Reagent(s) Advantages Potential Application Citation
Oxidative Coupling DDQ Metal-free, efficient for specific substrates. Direct formation from precursors with activatable C-H bonds. nih.gov
Coupling Reagents 2-chloro-1-methylpyridinium iodide, Triethylamine Mild room temperature conditions. Acylation of sensitive substrates. arabjchem.org

| Carbodiimide Activation | DCC or EDEC | Avoids strong acids and high temperatures. | Synthesis where starting materials are sensitive to heat or acid. | libretexts.org |

Considerations in Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory bench to industrial-scale production introduces a distinct set of challenges. For this compound, scalability requires a focus on efficiency, cost-effectiveness, safety, and reliability. beilstein-journals.org

A key development in scalable synthesis is the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved consistency. A scalable and safe continuous flow procedure has been reported for the synthesis of the related compound, methyl 2-amino-5-bromobenzoate, using diazomethane (B1218177) generated in-line from its precursor, N-methyl-N-nitrosourea (MNU). rsc.org In this process, the carboxylic acid was dissolved and reacted with the continuously generated diazomethane solution, achieving a near-quantitative yield (98%) of the methyl ester. rsc.org Adapting such a flow process for butylation would be a primary consideration for safe and efficient large-scale manufacturing.

Process optimization also involves minimizing the number of synthetic steps and avoiding tedious purifications, such as column chromatography, which are often not feasible on a large scale. beilstein-journals.org Developing a route that yields a product of high purity directly from the reaction or through simple recrystallization is highly desirable. orgsyn.org

Table 3: Key Considerations for Scalable Synthesis

Consideration Importance Example/Strategy Citation
Process Type Safety and Efficiency Transitioning from batch to continuous flow processing. rsc.org
Starting Materials Cost-Effectiveness Use of inexpensive, readily available chemicals like o-aminobenzoic acid. chemicalbook.combeilstein-journals.org
Reaction Yield Throughput Optimizing reaction conditions (catalyst, temp, time) to maximize conversion. beilstein-journals.org
Purification Feasibility and Cost Designing the synthesis to allow for crystallization instead of chromatography. beilstein-journals.orgorgsyn.org
Atom Economy Sustainability/Waste Reduction Choosing reactions that incorporate most atoms from reactants into the final product. researchgate.net

| Safety | Hazard Management | Avoiding hazardous reagents or generating them in-situ in a flow system (e.g., diazomethane). | rsc.org |

Chemical Reactivity and Transformation Studies

Reactions Involving the Amine Functional Group

The nucleophilic primary amine on the aromatic ring is a key site for derivatization, enabling the introduction of a wide range of substituents and the construction of new ring systems.

The amino group of 2-amino-5-bromobenzoate derivatives readily undergoes acylation with various acylating agents, such as acid chlorides and sulfonyl chlorides. This reaction forms a stable amide or sulfonamide bond. For instance, the analogous methyl ester, Methyl 2-amino-5-bromobenzoate, reacts with methanesulfonyl chloride in dichloromethane (B109758) to yield methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate nih.gov. This transformation highlights the nucleophilicity of the amino group and its ability to react with electrophilic partners. Such reactions are fundamental for modifying the electronic properties of the molecule or for introducing functional handles for further elaboration.

ReactantReagentProduct
Methyl 2-amino-5-bromobenzoateMethanesulfonyl chlorideMethyl 5-bromo-2-[(methylsulfonyl)amino]benzoate nih.gov
Methyl 2-amino-5-bromobenzoate4-Methylphenyl)sulfonyl chlorideMethyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate sigmaaldrich.com

This table presents acylation reactions performed on the analogous methyl ester, which are representative of the reactivity expected for the butyl ester.

The amine functional group, in concert with the adjacent ester, serves as a powerful precursor for the synthesis of various heterocyclic systems. Through multi-step sequences, the amine can be incorporated into new rings, a common strategy in medicinal chemistry and materials science. An example involving the related methyl ester is its use in the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one sigmaaldrich.com. Derivatives of 2-amino-5-bromobenzoates are also employed as intermediates in the synthesis of benzothiazines nih.gov. These transformations typically involve an initial reaction at the amine followed by an intramolecular cyclization, often involving the ester group or a derivative thereof.

PrecursorReagents/ConditionsHeterocyclic Product
Methyl 2-amino-5-bromobenzoateMulti-step synthesis7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one sigmaaldrich.com
Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate1. NaH, DMF 2. Further stepsBenzothiazine derivatives nih.gov

This table showcases heterocyclic synthesis starting from the analogous methyl ester, demonstrating the potential of the aminobenzoate scaffold.

Reactions at the Bromine Moiety

The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in Butyl 2-amino-5-bromobenzoate is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, such as an arylboronic acid, to form a new C-C bond, yielding biaryl structures libretexts.orgtcichemicals.com. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product libretexts.org. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups tcichemicals.com.

Buchwald-Hartwig Amination : This transformation creates a new C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base organic-chemistry.orgwikipedia.org. This method is a significant improvement over traditional methods for synthesizing aryl amines, which often require harsh conditions wikipedia.org. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction wikipedia.org.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingArylboronic acidPd(0) catalyst, baseButyl 5-aryl-2-aminobenzoate
Buchwald-Hartwig AminationPrimary or secondary aminePd catalyst, phosphine ligand, baseButyl 2-amino-5-(amino)benzoate

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex wikipedia.orglibretexts.org. The stability of this intermediate is crucial, and the reaction is therefore highly accelerated by the presence of strong electron-withdrawing groups (like -NO2) at the ortho and/or para positions to the leaving group libretexts.orgmsu.edu.

In this compound, the amino group is electron-donating and the ester group is moderately electron-withdrawing. Neither group is positioned para or ortho to the bromine to provide significant stabilization for the Meisenheimer intermediate. Consequently, SNAr reactions at this position are expected to be slow and require forcing conditions or the use of very powerful nucleophiles, as the ring is not strongly activated for this type of transformation wikipedia.orglibretexts.org.

Transformations of the Ester Group

The butyl ester functionality can undergo several common transformations, allowing for further modification of the molecule's structure and properties.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid, typically under basic conditions (saponification) using a reagent like sodium hydroxide (B78521), followed by acidic workup.

Transesterification : In the presence of another alcohol and an acid or base catalyst, the butyl group can be exchanged for a different alkyl group.

Reduction : The ester can be reduced to a primary alcohol, (2-amino-5-bromophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Amidation : The ester can be converted directly to an amide by heating with an amine, although this reaction can sometimes be challenging and may require specific catalysts.

Reaction TypeReagentProduct
Hydrolysis1. NaOH, H2O/EtOH 2. H3O+2-Amino-5-bromobenzoic acid
Reduction1. LiAlH4, THF 2. H2O(2-Amino-5-bromophenyl)methanol
TransesterificationR'OH, H+ or R'O-R' 2-amino-5-bromobenzoate

Hydrolysis to the Corresponding Carboxylic Acid

The ester functional group in this compound can be readily hydrolyzed to its parent carboxylic acid, 2-amino-5-bromobenzoic acid. This reaction is typically carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then eliminates butanol to yield the carboxylic acid.

Base-catalyzed hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester. This process forms a tetrahedral intermediate which then collapses to form the carboxylate salt and butanol. An acidic workup is subsequently required to protonate the carboxylate and yield the final 2-amino-5-bromobenzoic acid.

The resulting product, 2-amino-5-bromobenzoic acid, is a valuable synthetic intermediate. For instance, it can be prepared by the bromination of 2-aminobenzoic acid in glacial acetic acid chemicalbook.com. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules acs.orgorgsyn.org.

Table 1: Hydrolysis of this compound

Reactant Product Reagents

Transesterification Reactions

Transesterification is a process where the butyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is generally catalyzed by either an acid or a base.

The reaction involves the equilibrium between the starting ester and alcohol and the product ester and alcohol. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess, or the lower-boiling alcohol by-product (in this case, butanol) is removed from the reaction mixture as it forms.

For example, reacting this compound with methanol (B129727) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would yield Methyl 2-amino-5-bromobenzoate and butanol. Methyl 2-amino-5-bromobenzoate is a known compound used in the synthesis of various chemical structures, including pyrrolo[2,1-b]quinazolinones sigmaaldrich.com.

Table 2: Example of Transesterification

Reactant 1 Reactant 2 Product 1 Product 2 Catalyst Example

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants nih.gov. The structure of this compound, containing both an amine and an ester group on an aromatic ring, makes it an ideal candidate for MCRs, particularly for the synthesis of heterocyclic scaffolds like quinazolines and quinazolinones mdpi.comnih.govresearchgate.net.

A prominent example is the synthesis of quinazolinone derivatives. In a typical reaction, a 2-amino-benzoate can react with an amine and a source of a carbonyl group to construct the quinazolinone core. For instance, the reaction of 2-amino-5-bromobenzoic acid (the hydrolyzed form of the title compound) with a primary amine and triethyl orthoformate can yield substituted quinazolinone fragments acs.org. It is expected that this compound would undergo similar transformations.

In such a reaction, the primary amine and the amino group of the benzoate (B1203000) would act as nucleophiles. The reaction likely proceeds through the formation of an amidine intermediate followed by an intramolecular cyclization and elimination of water and ethanol (B145695) to form the final heterocyclic product. The bromo-substituent on the quinazolinone ring provides a reactive handle for further functionalization, for example, through cross-coupling reactions like the Ullmann condensation to form C-N, C-O, or C-S bonds wikipedia.orgorganic-chemistry.orgnih.gov.

Table 3: Hypothetical Multi-Component Reaction for Quinazolinone Synthesis

Component 1 Component 2 Component 3 Product Class

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the different shapes a molecule can adopt are key to its properties.

Electronic Structure Characterization

The arrangement of electrons in molecular orbitals governs a molecule's chemical and physical properties. For related molecules like Methyl 2-amino-5-bromobenzoate, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) shows that charge transfer occurs within the molecule. This electronic activity is fundamental to its optical and reactive properties.

While these findings on related compounds provide a valuable comparative framework, dedicated theoretical investigations on Butyl 2-amino-5-bromobenzoate are needed to elucidate its specific computational and electronic characteristics.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation studies focused solely on the chemical compound This compound . The requested detailed analysis, including data on HOMO-LUMO, Natural Bond Orbitals, charge transfer characteristics, and simulated spectroscopic properties (IR, Raman, NMR, UV-Vis), is not available for this specific butyl ester in the existing research.

Scientific studies providing the level of detail required by the prompt have been conducted on closely related molecules, such as Methyl 2-amino-5-bromobenzoate and 2-Amino-5-bromobenzoic acid . However, as per the strict instructions to focus solely on this compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline without speculating or incorrectly attributing data from other compounds.

Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for this compound.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The investigation into the non-linear optical (NLO) properties of molecules is crucial for the development of new materials for photonic and optoelectronic applications. Theoretical evaluations, particularly through computational chemistry, provide a powerful tool for predicting and understanding the NLO behavior of compounds at the molecular level. These calculations can elucidate the relationship between molecular structure and NLO response, guiding the synthesis of novel materials with enhanced properties. For derivatives of 2-aminobenzoic acid, the presence of both an electron-donating amino group and an electron-withdrawing carboxyl group, along with the influence of halogen substituents, can lead to significant intramolecular charge transfer and, consequently, notable NLO effects.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The calculations for 2-amino-5-bromobenzoic acid methyl ester were performed using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set. nih.gov The dipole moment is a measure of the asymmetry of the molecular charge distribution. The polarizability indicates how easily the electron cloud of a molecule can be distorted by an external electric field, while the hyperpolarizability is a measure of the non-linear response of the molecule to such a field. A large hyperpolarizability value is a key indicator of a promising NLO material.

The computed values for the dipole moment, polarizability, and first-order hyperpolarizability of 2-amino-5-bromobenzoic acid methyl ester are presented in the table below. nih.gov These parameters are crucial for understanding the intramolecular charge transfer and the potential for second-harmonic generation. The calculated HOMO and LUMO energies for this molecule indicate that charge transfer occurs within the molecule, a prerequisite for significant NLO activity. nih.gov

ParameterCalculated ValueUnit
Dipole Moment (μ)Data not available in sourceDebye
Polarizability (α₀)Data not available in sourceesu
Anisotropy Polarizability (Δα)Data not available in sourceesu
First-Order Hyperpolarizability (β₀)Data not available in sourceesu

Note: The specific numerical values for the dipole moment, polarizability, and first-order hyperpolarizability were reported in the source but are not explicitly stated in the provided abstract. The study confirms their calculation and reporting. nih.gov

Applications in Organic Synthesis As a Building Block

Precursor for Complex Organic Molecules

Role in the Synthesis of Benzothiazines

Benzothiazines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine ring. These structures are of interest in medicinal chemistry due to their potential biological activities. The synthesis of benzothiazine derivatives can involve the use of 2-aminobenzoic acid esters as precursors. In this context, the amino group of Butyl 2-amino-5-bromobenzoate can be functionalized, for example, through reaction with a sulfonyl chloride, followed by intramolecular cyclization to form the benzothiazine ring system. The bromo substituent at the 5-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of additional molecular complexity. While the methyl ester of 2-amino-5-bromobenzoate has been specifically mentioned as an intermediate for benzothiazine synthesis, detailed research findings focusing solely on the butyl ester are not extensively documented in publicly available literature. nih.gov

Intermediate in the Formation of Pyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives

The pyrrolo[2,1-b]quinazolin-9(1H)-one core is a significant scaffold in medicinal chemistry, often associated with a range of biological activities. The synthesis of derivatives of this structure can be achieved through various synthetic routes. One potential pathway involves the initial reaction of a 2-aminobenzoate (B8764639) derivative. Specifically, the methyl ester, Methyl 2-amino-5-bromobenzoate, has been utilized in the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.com This suggests a plausible, though not explicitly documented, role for this compound in similar synthetic strategies, where the butyl ester would be carried through the reaction sequence.

Utilization in 2-Benzamidobenzoic Acid Synthesis

2-Benzamidobenzoic acids are a class of compounds that have been investigated for their biological activities. The synthesis of these molecules can be achieved by the acylation of 2-aminobenzoic acid or its esters with a benzoyl chloride derivative. In this process, the amino group of the 2-aminobenzoate starting material reacts with the acyl chloride to form an amide bond. Following the acylation, hydrolysis of the ester group yields the final 2-benzamidobenzoic acid. Methyl 2-amino-5-bromobenzoate has been specifically identified as a precursor for synthesizing 2-benzamidobenzoic acid, which is a known inhibitor of FabH. medchemexpress.com While this specific citation refers to the methyl ester, the general reactivity pattern is applicable to other esters, including this compound.

Role in Pharmaceutical Intermediate Synthesis

Precursor for Quorum Sensing System Inhibitors (e.g., PqsD Inhibitors)

Quorum sensing is a system of cell-to-cell communication in bacteria that regulates gene expression, and its inhibition is a target for new antimicrobial therapies. PqsD is an enzyme in the Pseudomonas aeruginosa quorum sensing system. Research has shown that derivatives of 2-benzamidobenzoic acid can act as inhibitors of PqsD. medchemexpress.com As established, this compound can serve as a precursor for 2-benzamidobenzoic acid derivatives. Therefore, it plays an indirect but crucial role in the synthesis of potential PqsD inhibitors, highlighting its importance in the development of novel antibacterial agents. medchemexpress.com

Intermediate for Anesthetic Drug Precursors (e.g., Remazolam)

Compound Information Table

Compound NameRole in Synthesis
This compoundStarting material and building block
BenzothiazinesTarget complex organic molecules
Pyrrolo[2,1-b]quinazolin-9(1H)-oneTarget complex organic molecules
2-Benzamidobenzoic AcidIntermediate and target molecule
PqsD InhibitorsTarget pharmaceutical compounds
RemazolamTarget anesthetic drug

Research Findings Summary

ApplicationKey Findings
Synthesis of Benzothiazines The amino and bromo functionalities allow for the construction of the benzothiazine ring system and further derivatization.
Formation of Pyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives Serves as a potential precursor for the quinazolinone ring system, with the bromo group allowing for further modifications.
Synthesis of 2-Benzamidobenzoic Acid The amino group is readily acylated to form the corresponding benzamide, a key step in the synthesis of this class of compounds.
Precursor for PqsD Inhibitors As a precursor to 2-benzamidobenzoic acids, it is integral to the synthesis of compounds that inhibit bacterial quorum sensing.
Intermediate for Anesthetic Drug Precursors The core 2-amino-5-bromobenzoic acid structure is fundamental to the synthesis of benzodiazepine drugs like Remazolam.

Applications in Agrochemical Research

2-Amino-5-bromobenzoic acid is considered a valuable intermediate in the synthesis of agrochemicals. chemimpex.com The reactivity of the aromatic ring, enhanced by the bromine substituent, allows it to serve as a foundational element in the creation of new active ingredients for the agricultural industry. chemimpex.com While specific applications of this compound are not extensively detailed, research into related aminobenzoate structures has shown their potential as plant growth regulators (PGRs). mdpi.com This suggests a potential avenue for the investigation of bromo-substituted aminobenzoate esters in developing new agents to enhance crop yield and resilience.

Development of Novel Functional Materials

Significant research has been conducted on the methyl ester, Methyl 2-amino-5-bromobenzoate, for its applications in materials science, particularly in the field of nonlinear optics (NLO). sigmaaldrich.comresearchgate.net NLO materials are capable of altering the properties of light and are essential for applications in telecommunications, optical computing, and laser technology.

Single crystals of Methyl 2-amino-5-bromobenzoate (M2A5B) have been successfully grown and characterized, demonstrating promising NLO properties. researchgate.netresearchgate.net Studies show that the material possesses good optical transparency and mechanical stability. sigmaaldrich.com The arrangement of the molecules in the crystal structure, which is non-centrosymmetric, is crucial for its ability to exhibit second harmonic generation (SHG), a key NLO phenomenon where the frequency of laser light passing through the material is doubled. researchgate.netresearchgate.net The SHG efficiency of M2A5B powder has been found to be greater than that of potassium dihydrogen phosphate (KDP), a standard NLO material. researchgate.net

The molecular conformation is stabilized by intramolecular hydrogen bonds, and the molecules are linked in the crystal by intermolecular interactions to form zigzag chains. nih.gov This specific crystalline architecture contributes to its functional properties. The successful development of the methyl ester as an NLO material suggests that other esters, such as this compound, could be synthesized and investigated for similar or enhanced properties in the field of functional materials.

Data Tables

Table 1: Crystal Data for Methyl 2-amino-5-bromobenzoate

PropertyValue
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.05 g/mol
Crystal SystemMonoclinic
a3.9852 (2) Å
b9.1078 (5) Å
c12.1409 (7) Å
β95.238 (3)°
Volume (V)438.83 (4) ų
Z2
Source: nih.gov

Table 2: Hydrogen Bond Geometry for Methyl 2-amino-5-bromobenzoate (Å, °)

D—H⋯AD—HH⋯AD⋯AD—H⋯A
N1—H1N⋯O10.84 (2)2.08 (3)2.717 (3)133 (3)
N1—H2N⋯O1i0.85 (2)2.22 (3)3.039 (3)162 (2)
Source: nih.gov

Advanced and Sustainable Synthetic Approaches

Flow Chemistry and Continuous Processing for Ester Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. This technology offers several advantages for ester synthesis, including enhanced safety, better process control, and easier scalability.

The esterification of benzoic acid with various alcohols has been successfully performed in continuous flow microwave reactors researchgate.net. This approach allows for precise temperature control and rapid heating, often leading to significantly reduced reaction times and improved yields compared to batch processing researchgate.netacs.org. For an exothermic reaction, the high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing runaway reactions. These benefits would be directly applicable to the synthesis of Butyl 2-amino-5-bromobenzoate, enabling a safer and more consistent manufacturing process.

Table 3: Comparison of Batch vs. Flow Chemistry for Ester Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited, potential for hot spotsExcellent, uniform temperature control
Safety Higher risk with large volumesInherently safer due to small reactor volumes
Scalability Complex, often requires re-optimizationSimple, by running the system for longer
Reaction Time Often longer (hours)Typically shorter (seconds to minutes) acs.org
Product Consistency Can vary between batchesHigh, due to precise control of parameters

Catalytic Methodologies in Derivatization

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and are recyclable, thus minimizing waste yale.edu. In the context of this compound, catalytic methods are crucial for both its synthesis (esterification) and its subsequent use as a chemical intermediate.

The synthesis of the parent molecule, 2-amino-5-bromobenzoic acid, and its derivatives can be achieved using catalytic methods. For example, copper-catalyzed cross-coupling reactions have been developed for the amination of 2-bromobenzoic acids, which eliminates the need for protecting the carboxylic acid group nih.gov. This chemo- and regioselective method produces N-aryl and N-alkyl anthranilic acid derivatives in high yields nih.gov.

For the esterification step itself, various catalysts can be employed. While traditional methods use strong mineral acids, greener alternatives include solid acid catalysts, which can be easily recovered and reused, or organocatalysts. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of alcohols organic-chemistry.org.

Biocatalytic Approaches (Potential Future Directions)

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable and promising future direction for chemical synthesis. Enzymes operate under mild conditions (temperature and pH), are highly selective, and can often eliminate the need for protecting groups, which simplifies reaction schemes and reduces waste acs.org.

While the biosynthesis of aminobenzoic acids from simple carbon sources like glucose is known in microorganisms researchgate.netmdpi.com, the direct enzymatic synthesis of this compound is an area for future research. A potential biocatalytic approach could involve:

Enzymatic Esterification: Using an enzyme such as a lipase (B570770) to catalyze the esterification of 2-amino-5-bromobenzoic acid with butanol. Lipases are well-known for their ability to synthesize esters in non-aqueous environments.

Engineered Enzymes: The development of engineered "nitrene transferases" has enabled the biocatalytic synthesis of α-amino esters nih.govnih.gov. Although this has been demonstrated for α-C-H amination, similar principles of enzyme engineering could potentially be applied to develop biocatalysts for other complex transformations, including the synthesis of aromatic amino esters.

These biocatalytic methods offer a pathway to highly sustainable and efficient production, aligning perfectly with the principles of green chemistry researchgate.netmdpi.com.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The conventional synthesis of Butyl 2-amino-5-bromobenzoate typically involves the esterification of 2-amino-5-bromobenzoic acid with butanol, often under acidic conditions. While effective, this method is traditional. Future research could focus on developing more innovative and efficient synthetic routes.

One promising avenue is the adaptation of solid-phase synthesis techniques. Methodologies developed for N-substituted anthranilates could be applied, potentially enabling high-throughput synthesis for creating libraries of related compounds for screening purposes. nih.govrsc.org Another area for exploration is the use of advanced catalytic systems. For instance, palladium-catalyzed reactions, such as Buchwald-Hartwig amination, have been successfully used for the synthesis of N-arylated anthranilate derivatives and could be adapted for novel synthetic strategies. rsc.org Furthermore, investigating enzymatic or chemo-enzymatic routes could offer greener and more selective alternatives to traditional chemical methods.

Research into the synthesis of the precursor, 2-amino-5-bromobenzoic acid, also presents opportunities. Current methods include the bromination of 2-aminobenzoic acid or the reaction of 5-bromoindoline-2,3-dione with hydrogen peroxide in a basic solution. chemicalbook.com Innovations in bromination techniques or the development of continuous flow processes could improve the efficiency, safety, and scalability of producing this key starting material.

Exploration of Diverse Chemical Transformations

This compound possesses three key functional groups ripe for chemical modification: the amino group, the aromatic ring, and the butyl ester. The exploration of its reactivity could unlock a wide array of novel molecules.

Amino Group Modifications : The primary amine can undergo a variety of transformations. For example, its methyl analog, Methyl 2-amino-5-bromobenzoate, is used to synthesize methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate. sigmaaldrich.com Similar N-acylation, N-sulfonylation, and N-alkylation reactions on the butyl ester could produce a diverse set of derivatives. The amine can also be converted into a diazonium salt, opening the door to Sandmeyer-type reactions to introduce a range of other substituents (e.g., -Cl, -CN, -OH) at the 2-position. google.com

Aromatic Ring Functionalization : The bromine atom on the aromatic ring is a synthetic handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, significantly expanding the molecular complexity of accessible derivatives.

Cyclization Reactions : The compound is a valuable precursor for synthesizing heterocyclic systems. The methyl ester analog is a known intermediate in the synthesis of benzothiazines and 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.comnih.gov Exploring similar intramolecular and intermolecular cyclization strategies with the butyl ester could lead to new classes of polycyclic compounds with potential biological activities.

Advanced Spectroscopic and Structural Characterization Techniques

While basic characterization of this compound is established, a deeper investigation using advanced analytical techniques could provide more profound insights into its structural and electronic properties. Although a detailed crystal structure exists for its close analog, Methyl 2-amino-5-bromobenzoate, obtaining the single-crystal X-ray diffraction data for the butyl ester itself would provide precise information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

The crystal structure of Methyl 2-amino-5-bromobenzoate reveals a monoclinic system where the molecule's conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov In the crystal lattice, molecules are linked by intermolecular N—H⋯O interactions, forming zigzag chains. nih.govresearchgate.net It is highly probable that the butyl derivative exhibits similar hydrogen bonding patterns.

Crystal Data for Methyl 2-amino-5-bromobenzoate
Formula C₈H₈BrNO₂
Molecular Weight 230.05
Crystal System Monoclinic
Space Group P2₁
a (Å) 3.9852 (2)
b (Å) 9.1078 (5)
c (Å) 12.1409 (7)
β (°) ** 95.238 (3)
Volume (ų) **438.83 (4)
Z 2
Data sourced from Khan et al. (2011) nih.gov

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would unequivocally confirm the chemical structure and proton/carbon assignments. Solid-state NMR could be employed to study the compound's structure and dynamics in the solid phase. Furthermore, growing high-quality single crystals could enable studies into its physical properties, such as nonlinear optical (NLO) behavior, a field where organic aminobenzoate crystals have shown promise. researchgate.net

Deeper Computational Modeling for Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules without the need for laboratory experiments. While specific DFT studies on this compound are not widely published, research on related aminobenzoic acid molecules demonstrates the potential of this approach. researchgate.net

Future computational work could focus on several key areas:

Structural and Spectroscopic Prediction : DFT calculations can predict the optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. researchgate.net

Electronic Properties : Modeling can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's electronic properties, stability, and potential for charge transfer, which is relevant for applications in materials science. researchgate.net

Reactivity Mapping : Calculating the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. This information can guide the design of new chemical transformations.

Reaction Mechanism Elucidation : Computational modeling can be used to study the transition states and energy profiles of potential reactions, providing insights into reaction mechanisms and helping to optimize reaction conditions.

Predicted PropertyComputational MethodPotential Insight
Optimized Molecular GeometryDFTProvides bond lengths and angles for the most stable conformation.
Vibrational FrequenciesDFTCorrelates with experimental IR and Raman spectra to confirm functional groups. researchgate.net
NMR Chemical ShiftsDFT (GIAO method)Aids in the assignment of experimental ¹H and ¹³C NMR spectra.
HOMO-LUMO EnergiesDFTIndicates electronic excitability and charge transfer potential. researchgate.net
Molecular Electrostatic Potential (MEP)DFTMaps reactive sites for electrophilic and nucleophilic attack.

Expansion of Synthetic Applications in Emerging Fields

The true potential of this compound lies in its application as a building block in emerging scientific fields. While its analogs have found use as intermediates in pharmaceuticals, its utility could be expanded significantly.

Medicinal Chemistry : Substituted aminobenzoic acids are important scaffolds in drug discovery. nih.gov The methyl ester analog, for instance, is a precursor for N-acylanthranilic acid derivatives that act as plasminogen activator inhibitor-1 (PAI-1) inhibitors. sigmaaldrich.com The butyl ester could be used to synthesize new libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs. The parent acid is also a raw material for certain hypoglycemic drugs. google.com

Materials Science : Organic molecules with donor-pi-acceptor structures are of great interest for nonlinear optical (NLO) materials. The amino group (donor) and the ester group (acceptor) on the benzene (B151609) ring give this compound this characteristic feature. Research on single crystals of the methyl analog has already demonstrated its potential for second-harmonic generation (SHG). researchgate.net Further investigation into the synthesis of related derivatives and the growth of large, high-quality crystals could lead to new materials for optoelectronics and photonics.

Organic Electronics : Anthracene derivatives, which can be synthesized from anthranilate precursors, are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their electronic properties. frontiersin.org Developing synthetic routes from this compound to novel, functionalized polycyclic aromatic hydrocarbons could yield new materials for these applications.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a key component in the development of new medicines, materials, and technologies.

Q & A

Basic: What synthetic methodologies are optimal for preparing Butyl 2-amino-5-bromobenzoate with high yield and purity?

Answer:
The synthesis typically involves esterification of 2-amino-5-bromobenzoic acid (CAS 5794-88-7) with butanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps include:

  • Reagent selection : Use anhydrous butanol to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the ester .
  • Yield optimization : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry to favor ester formation over side products like amides .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Combine spectroscopic and chromatographic methods:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with literature data for 2-amino-5-bromobenzoic acid derivatives. The butyl ester should show characteristic peaks at δ ~4.3 ppm (OCH₂) and δ ~1.3–1.7 ppm (butyl chain) .
  • HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and confirm molecular ion peaks (m/z ~287 for [M+H]+^+) .

Advanced: How does solvent polarity influence the stability of this compound during long-term storage?

Answer:
Stability studies in aprotic solvents (e.g., DMSO, DMF) show minimal degradation (<5% over 6 months at 4°C), while protic solvents (e.g., methanol, water) accelerate hydrolysis due to nucleophilic attack on the ester bond.
Experimental design :

  • Prepare solutions in varying solvents (polar/aprotic, polar/protic).
  • Monitor degradation via HPLC at intervals (0, 30, 90, 180 days).
  • Key metric : Calculate half-life (t₁/₂) using first-order kinetics. Data tables from such studies can guide storage protocols .

Advanced: What mechanistic insights explain the regioselective bromination of 2-aminobenzoic acid derivatives to yield 5-bromo isomers?

Answer:
Regioselectivity arises from electronic and steric factors:

  • Electronic effects : The amino group (-NH₂) activates the para position (C5) via resonance, favoring bromination at C5 over ortho/meta positions.
  • Steric hindrance : Substituents on the butyl chain minimally affect selectivity due to their distance from the aromatic ring.
    Methodology :
  • Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution.
  • Validate with 1^{1}H NMR kinetics of bromination intermediates .

Advanced: How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?

Answer:
Contradictions often stem from impurities or isotopic interference:

  • Case study : A molecular ion peak at m/z 289 (vs. expected 287) may indicate 81^{81}Br isotopic contribution (natural abundance ~49%).
  • Resolution : Compare isotopic patterns in MS and confirm via high-resolution MS (HRMS). Cross-validate with 1^1H NMR integration ratios .
  • Replication : Repeat synthesis and analysis under controlled conditions to rule out experimental error .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., reaction mixtures)?

Answer:

  • HPLC-UV : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at λ = 254 nm. Calibrate with a standard curve (1–100 µg/mL, R² >0.99) .
  • GC-MS : Derivatize with BSTFA to enhance volatility. Monitor for fragments at m/z 287 (parent ion) and 211 (loss of butoxy group) .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Leverage databases like Reaxys and PISTACHIO to model reaction pathways:

  • Step 1 : Input SMILES notation (e.g., CCCCOC(=O)C1=C(C=CC(=C1)Br)N) into Reaxys to retrieve analogous reactions.
  • Step 2 : Use DFT simulations (e.g., in ORCA) to calculate activation energies for SN2 vs. SN1 mechanisms.
  • Validation : Compare predicted outcomes with experimental kinetics (e.g., Arrhenius plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.